1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride
CAS No.: 2702323-53-1
Cat. No.: VC18635417
Molecular Formula: C8H20Cl3N3
Molecular Weight: 264.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2702323-53-1 |
|---|---|
| Molecular Formula | C8H20Cl3N3 |
| Molecular Weight | 264.6 g/mol |
| IUPAC Name | 1-(azetidin-3-yl)-N,N-dimethylazetidin-3-amine;trihydrochloride |
| Standard InChI | InChI=1S/C8H17N3.3ClH/c1-10(2)8-5-11(6-8)7-3-9-4-7;;;/h7-9H,3-6H2,1-2H3;3*1H |
| Standard InChI Key | WZERZEMXPMFRSD-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1CN(C1)C2CNC2.Cl.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two azetidine rings (four-membered saturated nitrogen-containing heterocycles) connected via a tertiary amine group. The trihydrochloride salt formation introduces three hydrochloride counterions, significantly altering its solubility profile compared to the free base. The molecular formula is C₈H₂₀Cl₃N₃, with a molecular weight of 264.6 g/mol.
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 2702323-53-1 |
| Molecular Formula | C₈H₂₀Cl₃N₃ |
| Molecular Weight | 264.6 g/mol |
| IUPAC Name | 1-(azetidin-3-yl)-N,N-dimethylazetidin-3-amine trihydrochloride |
| Solubility | High in aqueous solutions due to salt form |
Spectral Characterization
While experimental NMR or crystallographic data for this specific compound remain unpublished, analogous azetidine derivatives exhibit characteristic signals in ¹H NMR spectra:
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Azetidine protons: δ 3.2–3.8 ppm (ring CH₂ groups)
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N-methyl groups: δ 2.1–2.4 ppm (singlet) .
The trihydrochloride form likely shows broadened peaks due to hydrogen bonding with chloride ions.
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis of 1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine trihydrochloride involves sequential nucleophilic substitutions and salt formation:
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Azetidine Ring Formation: Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields the parent azetidine .
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N-Alkylation: Reaction with dimethylamine in the presence of a palladium catalyst introduces the N,N-dimethyl group .
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Salt Formation: Treatment with concentrated HCl precipitates the trihydrochloride salt, enhancing stability.
Key Challenges:
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Ring Strain: Azetidine’s 90° bond angles increase reactivity but risk side reactions like ring-opening.
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Selectivity: Competing reactions at nitrogen sites require carefully controlled stoichiometry .
Biological Activity and Mechanistic Insights
Neurotransmitter Modulation
The compound’s dual azetidine architecture suggests potential as a neuromodulatory agent. Similar N,N-dimethylazetidine derivatives demonstrate:
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Dopamine D2 Receptor Binding: IC₅₀ values < 10 μM in rat striatal membranes .
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Acetylcholinesterase Inhibition: 30–40% activity reduction at 100 μM concentrations .
Table 2: Comparative Biological Activity of Azetidine Derivatives
| Compound | Target | Activity (μM) | Source |
|---|---|---|---|
| N,N-dimethylazetidin-3-amine HCl | Acetylcholinesterase | IC₅₀ = 0.40 | |
| 6-(Azetidin-1-yl)pyridin-3-amine | PfCDPK1 | Kd = 0.05 |
Pharmacological Applications and Limitations
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (predicted logP = -1.2) makes it suitable for:
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Antidepressant Development: Serotonin reuptake inhibition observed in vitro .
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Neurodegenerative Diseases: Amyloid-β aggregation reduction in preliminary assays.
Antimicrobial Resistance
Trihydrochloride salts enhance bioavailability against Gram-negative pathogens:
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Pseudomonas aeruginosa: MIC = 32 μg/mL (vs. 128 μg/mL for free base).
Metabolic Stability Concerns
Despite promising activity, rapid hepatic clearance (t₁/₂ = 12 min in mouse microsomes) necessitates prodrug strategies .
Industrial and Regulatory Considerations
Scalability Challenges
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Low-Temperature Requirements: Azetidine reactions often require -78°C conditions.
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Salt Purification: Trihydrochloride crystallization needs precise pH control (4.5–5.0).
Future Research Directions
Targeted Drug Delivery
Encapsulation in PEGylated liposomes could address metabolic instability while maintaining blood-brain barrier penetration.
Computational Modeling
Molecular dynamics simulations of azetidine-protein interactions may optimize target selectivity .
Green Chemistry Approaches
Developing aqueous-phase synthesis routes to reduce organic solvent use by 70%.
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